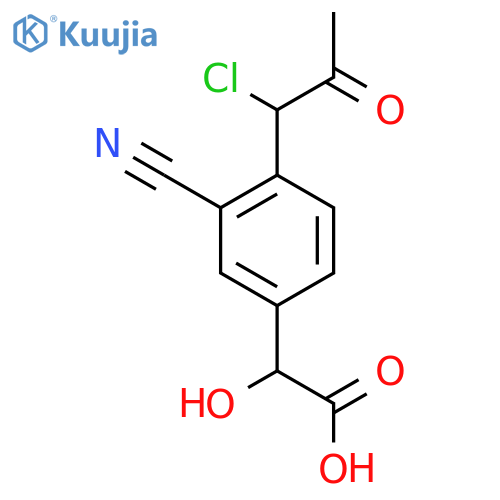Cas no 1806643-15-1 (4-(1-Chloro-2-oxopropyl)-3-cyanomandelic acid)

1806643-15-1 structure
商品名:4-(1-Chloro-2-oxopropyl)-3-cyanomandelic acid
CAS番号:1806643-15-1
MF:C12H10ClNO4
メガワット:267.665102481842
CID:4941440
4-(1-Chloro-2-oxopropyl)-3-cyanomandelic acid 化学的及び物理的性質
名前と識別子
-
- 4-(1-Chloro-2-oxopropyl)-3-cyanomandelic acid
-
- インチ: 1S/C12H10ClNO4/c1-6(15)10(13)9-3-2-7(4-8(9)5-14)11(16)12(17)18/h2-4,10-11,16H,1H3,(H,17,18)
- InChIKey: BVZCYYVCNXXFIB-UHFFFAOYSA-N
- ほほえんだ: ClC(C(C)=O)C1C=CC(=CC=1C#N)C(C(=O)O)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 389
- トポロジー分子極性表面積: 98.4
- 疎水性パラメータ計算基準値(XlogP): 0.9
4-(1-Chloro-2-oxopropyl)-3-cyanomandelic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015025318-500mg |
4-(1-Chloro-2-oxopropyl)-3-cyanomandelic acid |
1806643-15-1 | 97% | 500mg |
855.75 USD | 2021-06-18 | |
| Alichem | A015025318-1g |
4-(1-Chloro-2-oxopropyl)-3-cyanomandelic acid |
1806643-15-1 | 97% | 1g |
1,504.90 USD | 2021-06-18 | |
| Alichem | A015025318-250mg |
4-(1-Chloro-2-oxopropyl)-3-cyanomandelic acid |
1806643-15-1 | 97% | 250mg |
489.60 USD | 2021-06-18 |
4-(1-Chloro-2-oxopropyl)-3-cyanomandelic acid 関連文献
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
1806643-15-1 (4-(1-Chloro-2-oxopropyl)-3-cyanomandelic acid) 関連製品
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
